molecular formula C18H24N4O3 B2660941 N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide CAS No. 2034239-58-0

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide

Cat. No.: B2660941
CAS No.: 2034239-58-0
M. Wt: 344.415
InChI Key: KZBHLYKGHNRQMX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a morpholine ring, and a cyclopenta[c]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the alkylation of furan with a suitable alkyl halide under basic conditions to form the furan-2-ylmethyl intermediate.

    Synthesis of the Cyclopenta[c]pyrazole Intermediate: The cyclopenta[c]pyrazole ring system is synthesized through a cyclization reaction involving a hydrazine derivative and a cyclopentanone derivative.

    Coupling Reaction: The furan-2-ylmethyl intermediate is then coupled with the cyclopenta[c]pyrazole intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired product.

    Morpholine Ring Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2-carboxylic acid derivatives.

    Reduction: The cyclopenta[c]pyrazole moiety can be reduced under hydrogenation conditions to form the corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrocyclopenta[c]pyrazole derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide can serve as a versatile building block for the construction of more complex molecules. Its unique structure allows for multiple functionalization points, making it valuable in the synthesis of novel compounds.

Biology

This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its diverse functional groups might interact with various biological targets, offering opportunities for the design of new therapeutic agents.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring could participate in π-π stacking interactions, while the morpholine ring might engage in hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-(morpholin-4-ylmethyl)carboxamide: Lacks the cyclopenta[c]pyrazole moiety, potentially altering its biological activity and chemical reactivity.

    N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)carboxamide: Similar structure but without the morpholine ring, which could affect its solubility and interaction with biological targets.

Uniqueness

The presence of both the furan and cyclopenta[c]pyrazole moieties in N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide makes it unique compared to other compounds. This combination of functional groups provides a distinctive set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-20-17-6-2-5-15(17)16(19-20)13-22(12-14-4-3-9-25-14)18(23)21-7-10-24-11-8-21/h3-4,9H,2,5-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBHLYKGHNRQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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